N-(3-(5-(4-氟苯基)-1-异丁酰基-4,5-二氢-1H-吡唑-3-基)苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

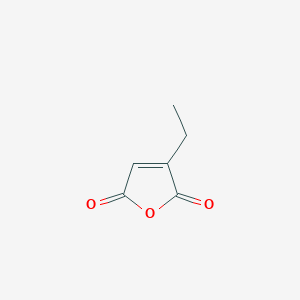

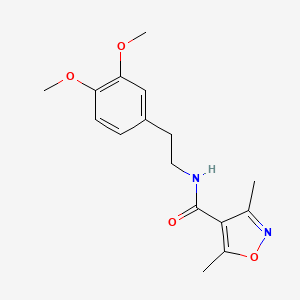

The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized via a two-step reaction. The first step involved the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step involved the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

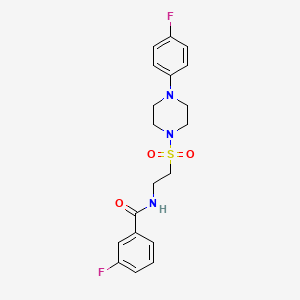

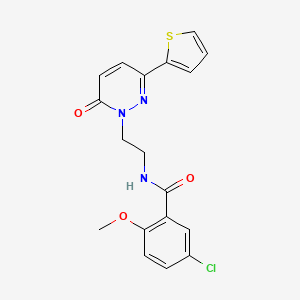

The molecular structure of this compound can be inferred from its name. It likely contains a central pyrazol ring (a five-membered ring with two nitrogen atoms), attached to a phenyl ring (a six-membered carbon ring) and a methanesulfonamide group. One of the carbon atoms on the pyrazol ring is likely substituted with an isobutyryl group (a four-carbon chain), and one of the carbon atoms on the phenyl ring is likely substituted with a fluorine atom .科学研究应用

催化不对称合成

Bhosale 等人 (2022) 进行的研究引入了一种手性磷酸催化的不对称加成过程。该方法促进了不含金属的有效创建带有连续季立体中心的砜和含氟分子,展示了该化合物在开发药物化学和药物发现中相关的立体化学复杂分子结构中的效用 (V. A. Bhosale, I. Císařová, M. Kamlar, & J. Veselý, 2022)。

抗增殖活性

Mert 等人 (2014) 合成了一系列吡唑-磺酰胺衍生物,包括焦点化合物,并评估了它们对 HeLa 和 C6 细胞系的抗增殖活性。这项研究突出了该化合物作为针对大鼠脑肿瘤细胞的选择性剂的潜力,为进一步探索其抗癌特性奠定了基础 (Samet Mert, A. S. Yaglıoglu, I. Demirtaş, & R. Kasımoğulları, 2014)。

COX-2 抑制

Singh 等人 (2004) 的另一项研究证明了该化合物作为 COX-2 抑制剂的有效性。研究表明,甲磺酰胺基团的位置显着影响 COX-2 抑制活性,特定的放置会导致有效且选择性的抑制。这一发现对于开发副作用更少的新的抗炎药至关重要 (Sunil Kumar Singh 等人,2004)。

HMG-CoA 还原酶抑制

Watanabe 等人 (1997) 合成并评估了一系列甲磺酰胺衍生物抑制 HMG-CoA 还原酶(胆固醇生物合成中的关键酶)的能力。发现一种特定化合物比洛伐他汀(一种常用的降胆固醇药物)有效得多。这项研究表明该化合物在治疗高胆固醇血症和相关心血管疾病中具有潜在应用 (M. Watanabe 等人,1997)。

杀虫活性

Finkelstein 和 Strock (1997) 探索了新型吡唑甲磺酸盐的杀虫特性,证明了对哺乳动物的急性毒性低,对目标害虫的高效性。这项研究表明该化合物在开发更安全、更有效的农业杀虫剂中具有潜在用途 (B. L. Finkelstein & C. Strock, 1997)。

安全和危害

未来方向

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The presence of a fluorine atom in the compound could potentially enhance its bioavailability, as fluorinated compounds are often used in medicinal chemistry to increase the binding affinity of the protein–ligand complex .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.

属性

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(14-7-9-16(21)10-8-14)12-18(22-24)15-5-4-6-17(11-15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFWOCXJUNJTMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2852578.png)

![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2852581.png)

![N-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2852592.png)

![8-ethoxy-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2852593.png)

![N-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2852600.png)